molecular formula C10H9ClO4 B13696761 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid

3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13696761
M. Wt: 228.63 g/mol
InChI Key: FQKXSEQBBAVZPA-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a chloro and methoxy substituent on a phenyl ring, along with a keto group on a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-methoxybenzene.

    Friedel-Crafts Acylation: The prepared benzene derivative undergoes Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the keto group.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid depends on its specific application. In enzyme inhibition, for example, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid
  • 2-Chloro-4-methoxybenzoic acid
  • 2-Chloro-4-methoxybenzaldehyde

Uniqueness

3-(2-Chloro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a chloro and methoxy group on the phenyl ring, along with a keto group on the propanoic acid chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

3-(2-chloro-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

FQKXSEQBBAVZPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)O)Cl

Origin of Product

United States

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